N-Ethyl-5-methylbenzo[d]isoxazol-3-amine
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Overview
Description
N-Ethyl-5-methylbenzo[d]isoxazol-3-amine is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
The synthesis of N-Ethyl-5-methylbenzo[d]isoxazol-3-amine can be achieved through several methods. One common approach involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions .
Chemical Reactions Analysis
N-Ethyl-5-methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Ethyl-5-methylbenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-5-methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-Ethyl-5-methylbenzo[d]isoxazol-3-amine can be compared with other similar compounds, such as:
N-ethyl-5-methoxybenzo[d]isoxazol-3-amine: This compound has a methoxy group instead of a methyl group, which may result in different biological activities.
3-ethylbenzo[d]isoxazol-5-yl sulfonamide derivatives: These compounds are studied as BRD4 inhibitors and have shown potential in treating acute myeloid leukemia.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-ethyl-5-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C10H12N2O/c1-3-11-10-8-6-7(2)4-5-9(8)13-12-10/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
FDHHKYMLCQZLLH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NOC2=C1C=C(C=C2)C |
Origin of Product |
United States |
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